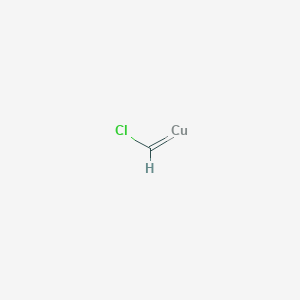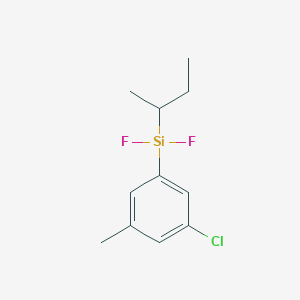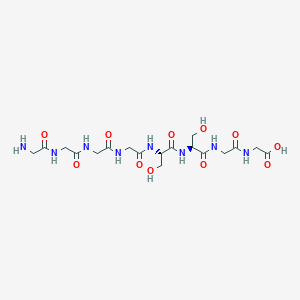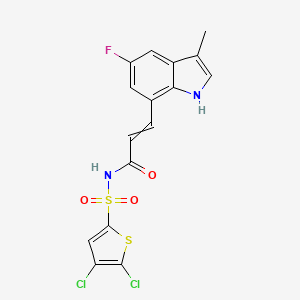
(Chloromethylidene)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloromethylidene)copper is an organocopper compound that features a copper atom bonded to a chloromethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethylidene)copper typically involves the reaction of copper(I) chloride with chloromethylidene precursors under controlled conditions. One common method is the reaction of copper(I) chloride with chloromethylidene lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
While the industrial production of this compound is not as widespread as other copper compounds, it can be scaled up using similar methods to those used in laboratory synthesis. The key is to maintain strict control over the reaction conditions to ensure high purity and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(Chloromethylidene)copper undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species.
Reduction: It can be reduced back to copper(I) or even metallic copper under certain conditions.
Substitution: The chloromethylidene group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields copper(II) compounds, while substitution reactions can produce a variety of organocopper derivatives .
Applications De Recherche Scientifique
(Chloromethylidene)copper has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts for various industrial processes .
Mécanisme D'action
The mechanism by which (Chloromethylidene)copper exerts its effects involves the interaction of the copper center with various molecular targets. The copper atom can participate in redox reactions, facilitating electron transfer processes. Additionally, the chloromethylidene group can undergo nucleophilic attack, leading to the formation of new bonds and the modification of molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(I) acetylide: Another organocopper compound with a copper-carbon bond.
Copper(I) cyanide: Features a copper-nitrogen bond and is used in similar applications.
Copper(I) phenylacetylide: Contains a copper-carbon bond and is used in organic synthesis .
Uniqueness
(Chloromethylidene)copper is unique due to the presence of the chloromethylidene group, which imparts distinct reactivity compared to other organocopper compounds.
Propriétés
Numéro CAS |
874769-97-8 |
|---|---|
Formule moléculaire |
CHClCu |
Poids moléculaire |
112.02 g/mol |
Nom IUPAC |
chloromethylidenecopper |
InChI |
InChI=1S/CHCl.Cu/c1-2;/h1H; |
Clé InChI |
WSLIDOGGIUQOLY-UHFFFAOYSA-N |
SMILES canonique |
C(=[Cu])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12609473.png)


![Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate](/img/structure/B12609509.png)
![9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide](/img/structure/B12609512.png)
![1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide](/img/structure/B12609516.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide](/img/structure/B12609519.png)
![2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol](/img/structure/B12609522.png)
![1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12609527.png)

![3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol](/img/structure/B12609534.png)
![8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid](/img/structure/B12609545.png)

![2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12609572.png)
